

AChE-IN-20 chemical properties and stability

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Compound of Interest

Compound Name: AChE-IN-20

Cat. No.: B12406089

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An In-depth Technical Guide to the Chemical Properties and Stability of **AChE-IN-20**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and stability of **AChE-IN-20**, a potent acetylcholinesterase (AChE) inhibitor. The information is compiled for professionals in research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Chemical and Biological Properties

AChE-IN-20, also identified as compound M26, is a novel benzenesulfonamide that incorporates a 1,3,5-triazine structural motif. It has been identified as a potent inhibitor of acetylcholinesterase and other metabolic enzymes.

Chemical Identification

The fundamental chemical identifiers for **AChE-IN-20** are detailed below. This information is critical for the accurate documentation, synthesis, and regulatory submission of the compound.

| Property | Data |
|-------------------|---|
| Compound Name | AChE-IN-20 (Also known as MZ6) |
| CAS Number | 2428389-65-3[1] |
| IUPAC Name | 4-({4-[(4-Sulfamoylphenyl)amino]-6-piperidino-1,3,5-triazin-2-yl}amino)benzenesulfonamide |
| Molecular Formula | C20H23N7O4S2 |
| Molecular Weight | 505.57 g/mol |
| SMILES String | <chem>C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N</chem> |

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for logP, pKa, and aqueous solubility of **AChE-IN-20** are not publicly available, typical values for similar benzenesulfonamide derivatives are referenced.

| Property | Value |
|---------------|--|
| Melting Point | >300 °C |
| logP | Not reported; typically low for highly polar sulfonamide compounds. |
| pKa | Not reported; sulfonamide groups generally have a pKa in the range of 9-11. |
| Solubility | Soluble in DMSO. Poor aqueous solubility is characteristic of this compound class. |

Biological Activity

AChE-IN-20 is a potent inhibitor of acetylcholinesterase (AChE). It also demonstrates significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, and α -

glycosidase (α -GLY).[1] The inhibition constants (K_i) and IC50 values are summarized below.

| Target Enzyme | IC50 (nM) | K_i (nM) |
|--|-----------|------------|
| Acetylcholinesterase (AChE) | 397.32 | 335.76[1] |
| Carbonic Anhydrase I (hCA I) | 84.14 | 97.86[1] |
| Carbonic Anhydrase II (hCA II) | 69.24 | 76.23[1] |
| α -Glycosidase (α -GLY) | 52.08 | 57.93[1] |

Stability and Storage

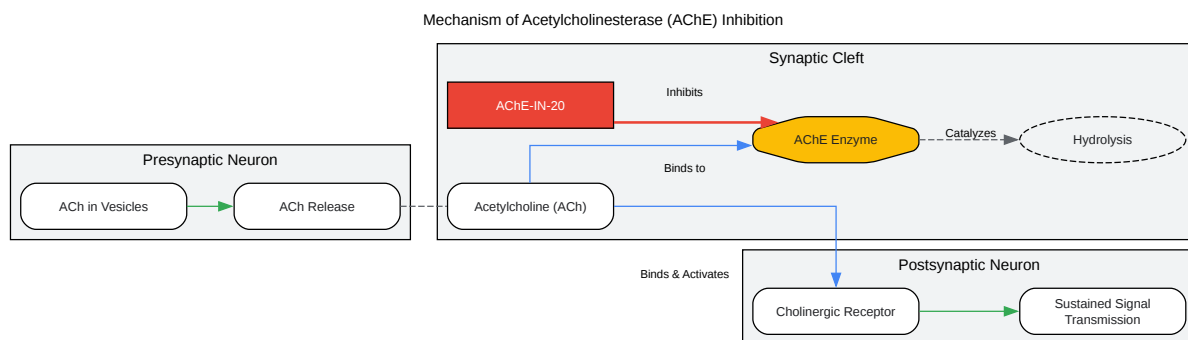
Proper handling and storage are essential to maintain the integrity and activity of **AChE-IN-20**.

- **Solid Form:** The compound is stable when stored as a solid. For long-term storage, it is recommended to keep it at -20°C . Under these conditions, similar compounds remain stable for at least two years.[2]
- **In Solution:** Solutions of **AChE-IN-20** in DMSO or ethanol can be stored at -20°C for up to three months.[3] Repeated freeze-thaw cycles should be avoided.
- **General Handling:** Shipped at room temperature in the continental US, though storage conditions may vary elsewhere.[1] It is recommended to follow the specific storage conditions provided on the Certificate of Analysis.[1]

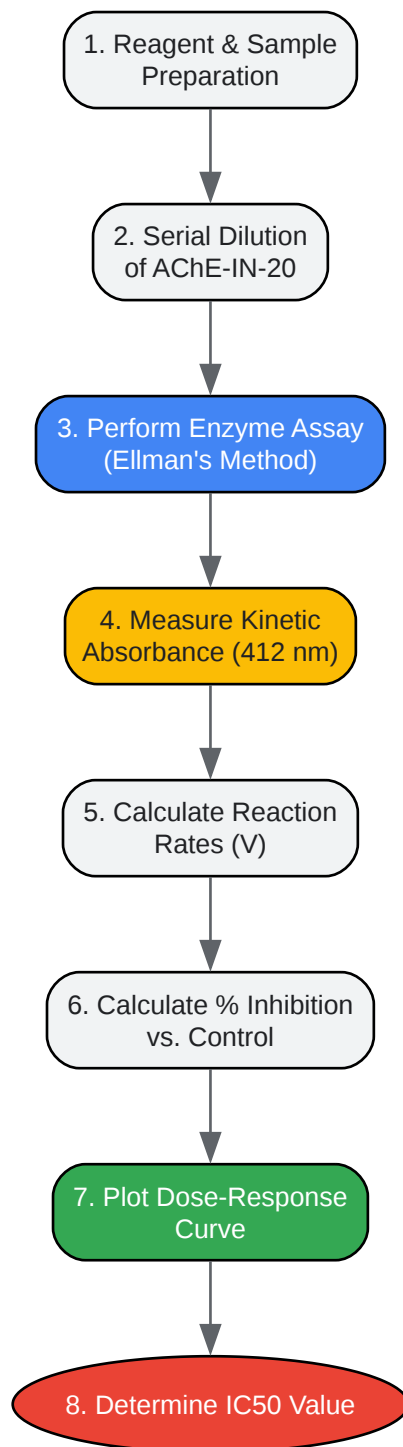
Stress testing under various pH, temperature, and humidity conditions is recommended to fully characterize the degradation profile, following ICH guidelines.[4]

Mechanism of Action: AChE Inhibition Signaling Pathway

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh, enhancing the activation of postsynaptic cholinergic receptors. This mechanism is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[5]



Workflow for IC50 Determination of an AChE Inhibitor

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